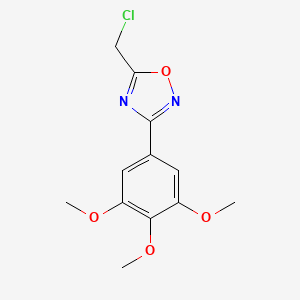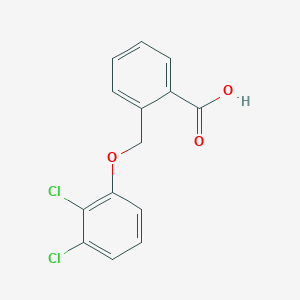
2-(2,3-Dichlorophenoxymethyl)benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-Dichlorophenoxymethyl)benzoic acid is an organic compound with the molecular formula C14H10Cl2O3 It is characterized by the presence of two chlorine atoms attached to a phenoxy group, which is further connected to a benzoic acid moiety
Wirkmechanismus
Target of Action
It’s structurally similar to phenoxy herbicides like 2,4-dichlorophenoxyacetic acid (2,4-d) and its analogues . These compounds act by mimicking the auxin growth hormone indoleacetic acid (IAA), which plays a crucial role in plant growth and development .
Mode of Action
Like other phenoxy herbicides, 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid likely interacts with its targets by mimicking the natural plant hormone IAA . This mimicry induces rapid, uncontrolled growth in susceptible plants, effectively causing them to "grow to death" .
Biochemical Pathways
These compounds disrupt normal plant growth by overstimulating the auxin signaling pathway, leading to uncontrolled cell division and growth .
Pharmacokinetics
Similar compounds like 2,4-d are known to be readily absorbed by plants and distributed throughout the plant tissues . The bioavailability of these compounds is influenced by their chemical properties, application method, and the characteristics of the specific plant species .
Result of Action
The result of the action of 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid is likely similar to that of other phenoxy herbicides. It causes rapid, uncontrolled growth in susceptible plants, leading to their eventual death . This effect is selective, primarily affecting broadleaf plants while leaving grasses and certain other plant species relatively unaffected .
Action Environment
The action, efficacy, and stability of 2-[(2,3-Dichlorophenoxy)methyl]benzoic acid can be influenced by various environmental factors. These may include temperature, humidity, soil type, and the presence of other chemicals . For instance, certain soil types can adsorb the compound, reducing its availability to plants . Additionally, the compound’s stability and efficacy can be affected by environmental conditions such as sunlight and temperature .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenoxymethyl)benzoic acid typically involves the reaction of 2,3-dichlorophenol with a suitable benzoic acid derivative. One common method is the etherification of 2,3-dichlorophenol with benzyl chloride, followed by oxidation to form the desired benzoic acid derivative. The reaction conditions often involve the use of a base such as sodium hydroxide or potassium carbonate to facilitate the etherification process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale etherification and oxidation processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,3-Dichlorophenoxymethyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can result in a variety of functionalized benzoic acid derivatives.
Wissenschaftliche Forschungsanwendungen
2-(2,3-Dichlorophenoxymethyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or antimicrobial properties, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar phenoxy structure.
2,3-Dichlorophenoxyacetic acid: Another herbicide with structural similarities.
3-[(2,3-Dichlorophenoxy)methyl]benzoic acid: A closely related compound with slight structural variations.
Uniqueness
2-(2,3-Dichlorophenoxymethyl)benzoic acid is unique due to its specific substitution pattern and the presence of both phenoxy and benzoic acid moieties. This combination imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Eigenschaften
IUPAC Name |
2-[(2,3-dichlorophenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O3/c15-11-6-3-7-12(13(11)16)19-8-9-4-1-2-5-10(9)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZZAZTXUHBKYLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C(=CC=C2)Cl)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
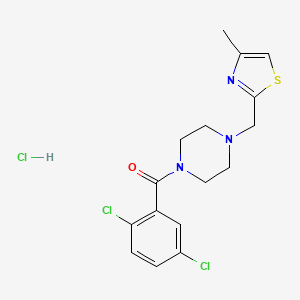
![(2Z)-N-phenyl-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2838515.png)

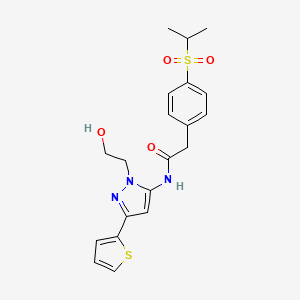
![8-cyclopropyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2838518.png)
![4-[4-(3,4-Dichlorophenyl)-5-phenyl-1,3-oxazol-2-yl]butanoic acid](/img/structure/B2838519.png)
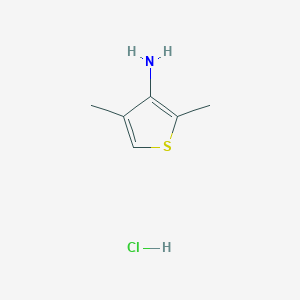
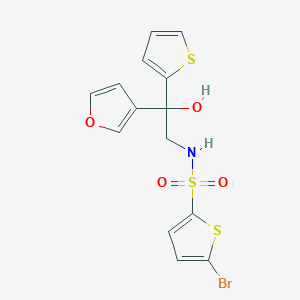
![4'-(2-Fluorophenyl)-1'-methyl-1'',2,2'',4-tetrahydrodispiro[1-benzopyran-3,3'-pyrrolidine-2',3''-indole]-2'',4-dione](/img/structure/B2838523.png)

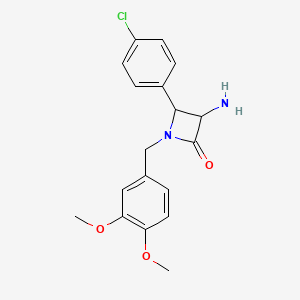
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)acetamide](/img/structure/B2838528.png)
![2,2-Dioxo-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]thiazine-8-carboxylic acid](/img/structure/B2838530.png)
